molecular formula C14H12O2S B14337297 5-(Phenylsulfanylmethyl)-1,3-benzodioxole CAS No. 103844-15-1

5-(Phenylsulfanylmethyl)-1,3-benzodioxole

Cat. No.: B14337297
CAS No.: 103844-15-1
M. Wt: 244.31 g/mol
InChI Key: FAYJVIDGZQQYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phenylsulfanylmethyl)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a phenylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfanylmethyl)-1,3-benzodioxole typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 1,3-benzodioxole with a phenylsulfanylmethyl halide under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates the halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfanylmethyl)-1,3-benzodioxole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Phenylsulfanylmethyl)-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Phenylsulfanylmethyl)-1,3-benzodioxole involves its interaction with specific molecular targets. The phenylsulfanylmethyl group can interact with enzymes or receptors, modulating their activity. The benzodioxole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenylsulfanylmethyl)-1,3-benzodioxole is unique due to its benzodioxole core, which imparts distinct chemical and biological properties

Properties

CAS No.

103844-15-1

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

5-(phenylsulfanylmethyl)-1,3-benzodioxole

InChI

InChI=1S/C14H12O2S/c1-2-4-12(5-3-1)17-9-11-6-7-13-14(8-11)16-10-15-13/h1-8H,9-10H2

InChI Key

FAYJVIDGZQQYJC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CSC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.